molecular formula C50H63N9O7S2 B605596 ARV-771 CAS No. 1949837-12-0

ARV-771

Cat. No.: B605596
CAS No.: 1949837-12-0
M. Wt: 966.23
InChI Key: HJGNHEQIOZDQRW-VZRXUJQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARV-771 is a small-molecule proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extra-terminal domain (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, are involved in regulating gene expression and have been implicated in various cancers. This compound has shown significant potential in preclinical studies for its ability to induce degradation of BET proteins, leading to anti-proliferative effects in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: ARV-771 is synthesized through a multi-step process involving the coupling of a ligand for BET proteins with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthesis typically involves the following steps:

  • Synthesis of the BET ligand.
  • Synthesis of the VHL ligand.
  • Coupling of the BET ligand and VHL ligand through a linker.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product. The process may involve:

Chemical Reactions Analysis

Types of Reactions: ARV-771 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms present in its structure.

    Reduction: Reduction reactions can occur at the nitro groups present in the molecule.

    Substitution: Substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfur atoms can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

ARV-771 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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